molecular formula C8H12O3 B1325301 4-Cyclobutyl-4-oxobutyric acid CAS No. 889953-85-9

4-Cyclobutyl-4-oxobutyric acid

Cat. No.: B1325301
CAS No.: 889953-85-9
M. Wt: 156.18 g/mol
InChI Key: YFJPWCSWYQDNGQ-UHFFFAOYSA-N
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Description

4-Cyclobutyl-4-oxobutyric acid (CAS Number: 889953-85-9) is a white solid . It has a molecular weight of 156.18 and its IUPAC name is 4-cyclobutyl-4-oxobutanoic acid . It is a cyclic metabolite of valine and a ketone body that has been studied for its potential therapeutic effects.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12O3/c9-7(4-5-8(10)11)6-2-1-3-6/h6H,1-5H2,(H,10,11) . The InChI key is YFJPWCSWYQDNGQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 156.18 and its IUPAC name is 4-cyclobutyl-4-oxobutanoic acid .

Scientific Research Applications

Antidiabetic Agent Development
4-Cyclobutyl-4-oxobutyric acid has been studied for its potential in improving the beta-cell response to glucose, which is crucial in diabetes management. Shinkai et al. (1998) found that derivatives of this compound, particularly 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid (JTT-608), showed selective improvement in glucose-stimulated insulin release and glucose tolerance in diabetic rats. This suggests its potential as a new class of antidiabetic agents (Shinkai et al., 1998).

Antibacterial Compound Synthesis
El-Hashash et al. (2015) demonstrated the use of a related compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, in synthesizing a series of heterocyclic compounds with expected antibacterial activities. This research highlights the potential of this compound derivatives in creating novel antibacterial agents (El-Hashash et al., 2015).

Menaquinone (Vitamin K2) Biosynthesis
In the biosynthesis of menaquinone (Vitamin K2), a key step involves the enzymatic conversion of the coenzyme A ester of 4-(2'-carboxyphenyl)-4-oxobutyric acid. Igbavboa and Leistner (1990) investigated this conversion, providing insights into the mechanism of this critical biochemical process (Igbavboa & Leistner, 1990).

Neuroprotection and Potassium Channel Activation
Minieri et al. (2013) explored the effects of a derivative, DCPIB, on astroglial channels in the CNS. Their findings suggest the potential of this compound derivatives in neuroprotection and the regulation of potassium channels (Minieri et al., 2013).

Electropolymerization and Material Synthesis
Too et al. (1993) studied the electropolymerization of 4-(3-pyrrolyl)-4-oxobutyric acid, demonstrating its use in producing electroactive polymers and copolymers. This research highlights the compound's utility in the field of materials science (Too et al., 1993).

Properties

IUPAC Name

4-cyclobutyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(4-5-8(10)11)6-2-1-3-6/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJPWCSWYQDNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645358
Record name 4-Cyclobutyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889953-85-9
Record name 4-Cyclobutyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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